EC-17 sodium
Description
EC-17 sodium (EC-17 disodium salt) is a folate receptor-alpha (FRα)-targeted fluorescent contrast agent used primarily in cancer research for detecting FRα-positive cells, such as circulating tumor cells (CTCs) and solid tumors. Its molecular structure consists of folate conjugated to fluorescein isothiocyanate (FITC) via an ethylenediamine spacer, with a molecular weight of 895.86–917 kDa and the chemical formula C₄₂H₃₆N₁₀NaO₁₀S (CAS: 910661-33-5) .
Properties
CAS No. |
910661-33-5 |
|---|---|
Molecular Formula |
C42H34N10Na2O10S |
Molecular Weight |
916.8335 |
IUPAC Name |
Benzoic acid, 5-[[[[2-[[(4S)-4-[[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]amino]-4-carboxy-1-oxobutyl]amino]ethyl]amino]thioxomethyl]amino]-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-, sodium salt |
InChI |
InChI=1S/C42H36N10O10S.2Na/c43-41-51-36-35(38(57)52-41)48-23(19-47-36)18-46-21-3-1-20(2-4-21)37(56)50-30(40(60)61)11-12-33(55)44-13-14-45-42(63)49-22-5-8-26(29(15-22)39(58)59)34-27-9-6-24(53)16-31(27)62-32-17-25(54)7-10-28(32)34;;/h1-10,15-17,19,30,46,53H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H,60,61)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 |
InChI Key |
BSWYZDWNAFHWBP-ARIINYJRSA-L |
SMILES |
O=C([O-])C1=CC(NC(NCCNC(CC[C@H](NC(C2=CC=C(NCC3=CN=C4NC(N)=NC(C4=N3)=O)C=C2)=O)C([O-])=O)=O)=S)=CC=C1C5=C6C=CC(C=C6OC7=C5C=CC(O)=C7)=O.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EC17; EC-17; EC 17; Folate-FTIC; FTIC-Folate; EC17 sodium. |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactions with Water
Sodium reacts exothermically with water to produce sodium hydroxide and hydrogen gas:This reaction is highly vigorous, often resulting in ignition of hydrogen gas at elevated temperatures .
Reactions with Halogens
Sodium reacts with Group 17 elements (e.g., chlorine, bromine) to form ionic salts:The reaction kinetics depend on halogen electronegativity and sodium’s electron-donating capacity .
Reactions with Acids
Sodium displaces hydrogen from strong acids (e.g., HCl, H₂SO₄):The reaction is highly exothermic and hazardous due to rapid gas evolution .
Reactions with Oxygen
Sodium forms oxides, peroxides, or superoxides depending on conditions:
Organic Reactions
Sodium participates in Birch reductions and Wurtz coupling:It also reacts with alcohols to form alkoxides (e.g., sodium methoxide) .
Research Gaps and Recommendations
The term "EC-17 sodium" does not align with any indexed compounds in the provided sources. To address this:
- Verify the compound’s IUPAC name or CAS registry number for accurate identification.
- Consult specialized databases (e.g., SciFinder, Reaxys) or proprietary industrial literature.
- Validate the compound’s existence in peer-reviewed journals or patents.
Comparison with Similar Compounds
Key Properties:
- Fluorescence : Excitation/emission peaks at 470/520 nm, compatible with standard imaging systems .
- Specificity : Binds selectively to FRα, overexpressed in many cancers (e.g., ovarian, breast, lung) .
- In Vitro Performance : Achieves a signal-to-background ratio (SBR) of 0.97–7.32 in HeLa cells, depending on concentration .
- In Vivo Utility : Demonstrated in murine models for labeling FR+ CTCs (e.g., L1210A and KB cells) with an average fluorescence intensity of 42,234 ± 12,234 arbitrary units (au) .
Its primary applications include fluorescence microscopy, flow cytometry, and in vivo imaging of FRα-positive malignancies .
Folate Receptor-Targeted Probes
EC-17 sodium belongs to a class of folate-conjugated imaging agents. Below is a comparative analysis based on specificity, fluorescence performance, and clinical applicability:
Key Advantages of this compound :
- Superior specificity for FRα, validated in both in vitro (94.1–94.7% labeling efficiency) and in vivo models .
- Compatibility with blood-based assays, with 85.4% of L1210A CTCs labeled in whole blood .
- Resistance to competitive binding: Free folate blocks EC-17 binding, confirming receptor-mediated uptake .
Limitations :
- Limited aqueous solubility, necessitating DMSO for dissolution .
- Reduced fluorescence in complex biological matrices (e.g., blood signal intensity is 2.9× lower than in PBS) .
Sodium-Based Contrast Agents
This compound is distinct from non-folate sodium salts (e.g., gadolinium-based MRI agents) due to its FRα-targeting mechanism. However, its sodium formulation enhances solubility compared to non-ionic analogs, though it remains less water-soluble than iodinated contrast agents .
Clinical Relevance
EC-17 has been evaluated in clinical settings for FRα-positive ovarian cancer, where it produced strong fluorescence signals in malignant lesions while sparing FRα-negative tissues . This contrasts with broader-spectrum agents like ¹⁸F-FDG, which lack FRα specificity and exhibit higher background noise .
Q & A
What are the key physicochemical properties of EC-17 sodium, and how do they influence experimental design?
Basic Question
this compound (CHNNaOS, CAS 910661-33-5) is a folate receptor alpha (FRα)-targeted fluorescent probe with excitation/emission wavelengths of 470/520 nm and a molecular weight of 916.82 Da . Its solubility varies: it dissolves in DMSO up to 40 mg/mL (43.63 mM) but has limited aqueous solubility (<0.1 mg/mL in water), necessitating solvent optimization for in vivo use (e.g., DMSO, PEG300, or Tween-80 in saline) . Storage at -20°C in sealed, light-protected vials is critical to prevent degradation. These properties dictate protocols for probe preparation, handling, and stability testing in FRα detection assays.
How can researchers optimize this compound concentration for labeling FRα+ cells in vitro?
Basic Question
Optimal labeling requires balancing probe concentration with FRα expression levels. For in vitro studies, EC-17 (10–50 µM) incubated with FRα+ cells (e.g., L1210A or KB cells) for 60 minutes achieves >90% labeling efficiency, as measured by flow cytometry (fluorescence intensity exceeding Dragon Green 3 [DG3] microspheres) . Lower concentrations (5–10 µM) may suffice for high FRα-expressing lines, while competitive binding assays with free folate (1–10 mM) should validate specificity . Dose-response curves are recommended to determine cell line-specific saturation points.
What experimental controls are essential to confirm this compound’s specificity for FRα+ cells?
Basic Question
Three controls are critical:
FRα-negative cells (e.g., MM.1S): Minimal fluorescence confirms FRα dependency .
Free folate competition : Pre-treatment with 1–10 mM free folate blocks EC-17 binding to FRα+ cells, reducing fluorescence by >80% .
Isotype controls : Non-targeted fluorescent probes (e.g., FITC alone) rule out non-specific uptake.
Flow cytometry or confocal microscopy should quantify signal-to-background ratios (SBR), with FRα+ cells typically showing SBR >5 .
How should researchers design in vivo studies to detect EC-17-labeled FRα+ circulating tumor cells (CTCs)?
Advanced Question
In vivo protocols involve:
- Animal models : Nude mice injected with pre-labeled FRα+ L1210A/KB cells via tail vein .
- Dosing : 1–5 mg/kg EC-17 administered intravenously, with pre-labeled cells detectable in blood within 1 hour .
- Imaging : Bimodal diode laser fluorescence cytometry (b-DiFC) detects labeled CTCs with a signal-to-noise ratio (SNR) ≥18 dB; fluorescence-activated cell sorting (FACS) of blood samples post-sacrifice quantifies EC-17+ cells (e.g., 13.2 ± 5.7 cells/mL in mice) .
- Controls : FRα-negative tumors or free folate co-injection validate specificity.
How can discrepancies in EC-17 labeling efficiency across cell lines be resolved?
Advanced Question
Variability in labeling (e.g., 94.7% efficiency in L1210A vs. 80.9% in KB cells ) arises from differences in FRα density, endocytosis rates, or probe accessibility. To address this:
- Quantify FRα expression via Western blot or qPCR.
- Titrate EC-17 concentrations and incubation times (e.g., 30–120 minutes) for each line.
- Use fluorescence microscopy to assess subcellular localization (membrane vs. cytoplasmic uptake).
Statistical tools like ANOVA can identify significant inter-line differences, while blocking experiments with anti-FRα antibodies confirm receptor dependency .
What methodologies enable comparative analysis of this compound with other FRα-targeted probes?
Advanced Question
Comparative studies should evaluate:
Binding affinity : Competitive radiolabeled folate assays or surface plasmon resonance (SPR) .
Signal-to-noise ratios : Co-culture experiments with FRα+/- cells under identical imaging conditions (e.g., b-DiFC or confocal microscopy) .
In vivo performance : Biodistribution studies using dual-labeled probes (e.g., EC-17 with Tc-folate) to compare tumor uptake and clearance rates .
Meta-analyses of published SBR values (e.g., EC-17: 0.97–7.32 in HeLa cells vs. other probes) highlight context-dependent advantages.
How should researchers address non-specific EC-17 uptake in complex biological matrices (e.g., whole blood)?
Advanced Question
Non-specific uptake in blood (e.g., by macrophages) can be mitigated by:
- Pre-treatment : Incubating blood with Fc receptor blockers (e.g., human IgG) to reduce phagocytic activity .
- Time-resolved imaging : Capturing early time points (≤30 minutes post-injection) to minimize background .
- Statistical thresholds : Defining positive signals as fluorescence ≥3× background (e.g., DG3 microspheres) .
Flow cytometry gating strategies (FSC/SSC parameters) further distinguish CTCs from hematopoietic cells.
What analytical frameworks are recommended for interpreting this compound’s in vivo fluorescence data?
Advanced Question
Use multivariate regression to correlate fluorescence intensity (dependent variable) with FRα expression, tumor volume, and pharmacokinetic parameters (e.g., probe half-life) . For example, linear models (R ≥0.2) can identify predictors like tumor burden (β = 0.28, p = 0.006) . Bootstrapping or Monte Carlo simulations account for variability in low-count CTC datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
